molecular formula C7H7F3OS B13614495 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol

2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol

Cat. No.: B13614495
M. Wt: 196.19 g/mol
InChI Key: VSVQVOQROWVEKA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C7H7F3OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorinating agents.

Major Products

    Oxidation: 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethanone.

    Reduction: 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethane.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7F3OS

Molecular Weight

196.19 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methylthiophen-2-yl)ethanol

InChI

InChI=1S/C7H7F3OS/c1-4-2-3-12-5(4)6(11)7(8,9)10/h2-3,6,11H,1H3

InChI Key

VSVQVOQROWVEKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C(F)(F)F)O

Origin of Product

United States

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